4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-Dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-butanedione, under acidic conditions.
Introduction of the Dimethyl Groups: Methylation of the quinoxaline ring can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Cyclohexane-1-carboxylic Acid: The final step involves coupling the dimethylquinoxaline derivative with cyclohexane-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using
Properties
IUPAC Name |
4-[(2,3-dimethylquinoxaline-6-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-10-11(2)20-16-9-13(5-8-15(16)19-10)17(22)21-14-6-3-12(4-7-14)18(23)24/h5,8-9,12,14H,3-4,6-7H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMWSFZSIKHGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3CCC(CC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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